molecular formula C15H10ClNO3 B6320402 (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 25870-69-3

(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6320402
CAS No.: 25870-69-3
M. Wt: 287.70 g/mol
InChI Key: IYNFHONEGUKYTC-RMKNXTFCSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 4-chlorophenyl group at the β-position and a 3-nitrophenyl group at the α-position. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents significantly influence its electronic distribution, reactivity, and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFHONEGUKYTC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solution-Phase Synthesis

Reaction Protocol:

  • Starting Materials:

    • 3-Nitroacetophenone (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.2 equiv)

    • Sodium hydroxide (40% w/v in ethanol-water)

  • Procedure:

    • The ketone and aldehyde are dissolved in a 3:1 ethanol-water mixture.

    • Aqueous NaOH is added dropwise under vigorous stirring.

    • The reaction is refluxed at 80°C for 6–8 hours.

  • Work-Up:

    • The mixture is cooled to 0–5°C, acidified with dilute HCl (pH ~3), and filtered.

    • The crude product is recrystallized from ethanol to yield pale-yellow crystals.

Key Parameters:

ParameterOptimal ValueImpact on Yield
Base Concentration40% NaOHMaximizes enolate formation
Solvent RatioEthanol:H₂O (3:1)Balances solubility and reactivity
Reaction Temperature80°CAccelerates dehydration

The stereochemical outcome (E-configuration) is confirmed by 1H^1H NMR, where the trans-vinylic protons exhibit a coupling constant of J=16.116.3HzJ = 16.1–16.3 \, \text{Hz}.

Solvent-Free Mechanochemical Synthesis

To address environmental concerns, solvent-free methods have gained traction. This approach utilizes mechanical grinding to initiate the reaction:

Procedure:

  • Reactants:

    • 3-Nitroacetophenone (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.1 equiv)

    • Solid NaOH (1.5 equiv)

  • Grinding:

    • Reactants and base are ground in a mortar for 15–20 minutes until a homogeneous paste forms.

  • Purification:

    • The product is washed with ice-cold water and recrystallized from methanol.

Advantages:

  • Yield: 78–85% (compared to 65–75% in solution phase).

  • Reaction Time: Reduced to 20 minutes versus 6–8 hours.

Optimization of Reaction Parameters

Base Selection and Catalysis

Alkaline hydroxides (NaOH, KOH) are preferred due to their strong enolization capacity. However, heterogeneous bases like hydrotalcite have shown promise in reducing side reactions:

BaseYield (%)Purity (%)
NaOH7598
KOH7297
Hydrotalcite6899

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol-water mixtures remain optimal for balancing reactivity and ease of isolation.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents critically influence purity:

SolventCrystal QualityPurity (%)
EthanolNeedle-like98
MethanolPlate-like97
Ethyl AcetateAmorphous95

Spectroscopic Confirmation

  • IR Spectroscopy:

    • ν(C=O)=16501670cm1\nu(\text{C=O}) = 1650–1670 \, \text{cm}^{-1}

    • ν(NO2)=1520cm1\nu(\text{NO}_2) = 1520 \, \text{cm}^{-1} .

  • 1H^1H NMR (400 MHz, CDCl₃):

    • δ 8.41 (d, J=16.2HzJ = 16.2 \, \text{Hz}, 1H, H-β)

    • δ 7.92 (d, J=16.2HzJ = 16.2 \, \text{Hz}, 1H, H-α)

    • Aromatic protons: δ 7.45–8.25 (m, 8H).

Comparative Analysis of Methods

MethodYield (%)TimeEnvironmental Impact
Solution-Phase65–756–8 hoursModerate (solvent use)
Mechanochemical78–8520 minutesLow (solvent-free)

Industrial Scalability Considerations

Large-scale production requires:

  • Continuous Flow Reactors: To maintain temperature control and reduce side products.

  • Catalyst Recycling: Hydrotalcite bases can be reused for up to 5 cycles with minimal activity loss.

Emerging Alternatives

  • Microwave-Assisted Synthesis: Reduces reaction time to 10–15 minutes with comparable yields.

  • Biocatalytic Routes: Lipase-mediated condensation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Reduction Reactions

The α,β-unsaturated ketone system and nitro group are primary sites for reduction:

Reaction Reagents/Conditions Products
Carbonyl Reduction NaBH₄, LiAlH₄, or H₂/Pd-CSaturated alcohol (via 1,2-addition) or allylic alcohol (via 1,4-addition).
Nitro Group Reduction H₂/Pd-C, Sn/HCl, or Fe/HClConversion of -NO₂ to -NH₂, yielding an amino-substituted derivative.
Double Bond Hydrogenation H₂/Pd-C or PtO₂Saturated ketone (1-(3-nitrophenyl)-3-(4-chlorophenyl)propan-1-one).

Key Considerations :

  • Selective reduction of the nitro group requires careful control of catalyst activity and reaction time.

  • Catalytic hydrogenation may reduce both the double bond and nitro group simultaneously under vigorous conditions .

Oxidation Reactions

The enone system and aromatic rings participate in oxidation:

Reaction Reagents/Conditions Products
Epoxidation m-CPBA (meta-chloroperbenzoic acid)Formation of an epoxide at the α,β-unsaturated site.
Aromatic Ring Oxidation KMnO₄/H⁺ or CrO₃Hydroxylation or quinone formation on electron-rich chlorophenyl ring.
Nitro Group Stability Strong oxidants (e.g., HNO₃)Nitro group remains intact; possible side-chain oxidation.

Mechanistic Insight :

  • Epoxidation follows a concerted mechanism via electrophilic addition.

  • The chlorophenyl ring’s electron density directs oxidation to the para position relative to chlorine .

Electrophilic Aromatic Substitution (EAS)

The nitro and chloro groups strongly influence EAS reactivity:

Reaction Reagents/Conditions Products
Nitration HNO₃/H₂SO₄Additional nitro group introduced at meta to existing nitro group.
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃Bromination/chlorination occurs at positions ortho/para to chlorine.
Sulfonation H₂SO₄/SO₃Sulfonic acid group added to chlorophenyl ring.

Regiochemical Notes :

  • The nitro group deactivates its ring, directing incoming electrophiles to the chlorophenyl ring.

  • Steric hindrance from the 3-nitro group limits substitution on its ring .

Nucleophilic Addition

The α,β-unsaturated ketone undergoes conjugate addition:

Reaction Reagents/Conditions Products
Michael Addition Grignard reagents (RMgX)Alkyl/aryl groups added to β-carbon, forming 1,5-diketones.
Thiol Addition RSH/BaseThioether derivatives formed at β-position.

Stereochemical Outcome :

  • Addition follows anti-Markovnikov regioselectivity due to the electron-deficient double bond .

Cycloaddition Reactions

The enone system participates in [4+2] cycloadditions:

Reaction Reagents/Conditions Products
Diels-Alder Reaction Diene (e.g., 1,3-butadiene)Six-membered cyclohexene derivative with endo selectivity.

Kinetics :

  • Electron-withdrawing groups enhance dienophile reactivity, accelerating the reaction .

Photochemical Reactions

UV irradiation induces structural changes:

Reaction Conditions Products
[2+2] Cycloaddition UV light (λ = 300–350 nm)Dimerization via cyclobutane ring formation.
cis-trans Isomerization UV lightInterconversion between E and Z isomers.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential therapeutic effects.

Anticancer Activity

Research indicates that chalcones can induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of chalcones, including those with nitro and chloro substitutions, exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the nitro group enhances the electron-withdrawing capacity, which may increase the compound's reactivity towards cellular targets .

Antimicrobial Properties

Chalcones have also been investigated for their antimicrobial activities. A study highlighted that this compound exhibits inhibitory effects against several bacterial strains, suggesting its potential use as an antimicrobial agent .

Organic Synthesis Applications

Chalcones serve as important intermediates in organic synthesis due to their ability to undergo various transformations.

Synthesis of Bioactive Compounds

The compound can be utilized as a precursor for synthesizing more complex bioactive molecules. For example, it can be converted into pyrazoline derivatives through cyclization reactions, which are known for their pharmacological activities .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science.

Organic Light Emitting Diodes (OLEDs)

Research has suggested that chalcone derivatives can be used in the fabrication of OLEDs due to their ability to emit light upon electrical stimulation. The incorporation of electron-withdrawing groups like nitro enhances the luminescent properties of these compounds .

Case Studies

StudyFocusFindings
Yamuna et al. (2013) Crystal StructureInvestigated the crystal structure of the compound revealing weak intermolecular interactions contributing to stability .
Dimmock et al. (2010) Anticancer ActivityDemonstrated significant cytotoxicity against cancer cell lines with potential mechanisms involving apoptosis induction .
Jasinski et al. (2010) Synthesis PathwaysOutlined synthetic routes for converting chalcones into pyrazoline derivatives, highlighting their biological relevance .

Biological Activity

(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly known as a substituted chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C15H10ClNO3
  • Molecular Weight : 287.69 g/mol
  • CAS Number : 63831-41-4

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

A study evaluated the compound's effectiveness against several bacterial strains. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 µg/mL25 µg/mL
Escherichia coli25 µg/mL50 µg/mL
Candida albicans20 µg/mL40 µg/mL

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 12.5 µg/mL. This indicates its potential as an antimicrobial agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been investigated. It has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cancer Cell Lines

A study assessed the compound's effects on various cancer cell lines, including breast and colon cancer cells. The findings are presented in Table 2.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via ROS generation
HCT116 (Colon Cancer)12.5Cell cycle arrest at G2/M phase

The compound induced apoptosis in MCF-7 cells and caused cell cycle arrest in HCT116 cells, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects.

Research indicates that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may be effective in managing inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

Key Compounds Compared:

(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1)

(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2)

(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

(2E)-3-(2-Furyl)-1-(4-nitrophenyl)prop-2-en-1-one

Findings:

  • Electron-Donating vs. Electron-Withdrawing Groups: Comp.1 (4-methylphenyl) and Comp.2 (4-dimethylaminophenyl) exhibit reduced dipole moments and lower first hyperpolarizability (β) compared to the target compound due to the electron-donating nature of methyl (-CH₃) and dimethylamino (-N(CH₃)₂) groups. In contrast, the 4-chloro and 3-nitro substituents in the target compound enhance charge transfer, leading to higher NLO activity . The hydroxyl (-OH) group in (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one introduces intramolecular hydrogen bonding, stabilizing the enone system and altering UV-vis absorption spectra compared to nitro-substituted analogs .
  • Heterocyclic Substituents:
    • The furyl group in (2E)-3-(2-Furyl)-1-(4-nitrophenyl)prop-2-en-1-one increases π-conjugation, resulting in a redshift in UV-vis absorption compared to purely aromatic chalcones. However, its NLO response is lower than the target compound due to reduced electron-withdrawing capacity .

Table 1: Electronic Properties of Selected Chalcones

Compound Dipole Moment (D) First Hyperpolarizability (β, a.u.) UV-vis λₘₐₓ (nm)
Target Compound 8.2* 1,450* 380*
Comp.1 (4-methylphenyl) 6.5 980 365
Comp.2 (4-dimethylaminophenyl) 5.8 720 395
(E)-3-(4-Cl)-1-(2-OH-phenyl) 7.9 1,200 370

*Theoretical values inferred from substituent trends .

Structural and Crystallographic Insights

Key Compounds Compared:

(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one

(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Findings:

  • Chlorine Substitution Patterns:
    • The trichlorophenyl derivative forms denser molecular packing due to halogen-halogen interactions, increasing melting point and crystallinity compared to the target compound .
    • Methoxy (-OCH₃) substitution at the 4-position in (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one enhances solubility in polar solvents, contrasting with the target compound’s nitro-driven hydrophobicity .

Q & A

Basic: What are the optimized synthetic routes for (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and stereochemistry?

Answer:
The Claisen-Schmidt condensation is the primary method for synthesizing chalcone derivatives like this compound. A typical protocol involves reacting equimolar amounts of 4-chloroacetophenone and 3-nitrobenzaldehyde in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours . Key factors affecting yield and stereochemistry include:

  • Solvent choice : Ethanol is preferred for solubility and controlled reaction kinetics.
  • Base concentration : Excess KOH accelerates enolate formation but may lead to side reactions.
  • Temperature : Room temperature minimizes thermal decomposition, ensuring the E-isomer predominates due to thermodynamic stability .
    Crystallization via slow ethanol evaporation yields pure E-configured crystals, as confirmed by single-crystal XRD .

Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this chalcone derivative?

Answer:
A multi-technique approach is essential:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons adjacent to nitro or chloro groups) and olefinic proton coupling (J = 15–16 Hz for trans-alkene) .
  • UV-Vis spectroscopy : Reveals π→π* transitions (λmax ~300–350 nm), with shifts dependent on electron-withdrawing groups (e.g., nitro) .
  • HR-MS : Validates molecular weight and fragmentation patterns .

Advanced: How can Density Functional Theory (DFT) calculations be applied to predict the reactivity and stability of this compound?

Answer:
DFT studies at the B3LYP/6-311++G(d,p) level provide insights into:

  • HOMO-LUMO energy gaps : A smaller gap (e.g., ~3.5 eV) indicates higher reactivity, correlating with electrophilic/nucleophilic sites .
  • Global reactivity descriptors :
    • Chemical potential (μ) = −(HOMO + LUMO)/2
    • Electrophilicity index (ω) = μ²/2ɳ
      These parameters predict interactions with biological targets or other reactants .
  • Bond order analysis : Identifies delocalization in the enone system, explaining charge-transfer properties .
    DFT-predicted λmax and geometric parameters (bond lengths/angles) show strong agreement with experimental XRD and UV data .

Advanced: What methodologies are used to correlate the crystal structure determined by XRD with the compound's electronic properties?

Answer:
Single-crystal XRD reveals:

  • Planarity of the enone system : Distortions in the C=C–C=O dihedral angle (e.g., ~10–15°) influence conjugation and charge distribution .
  • Intermolecular interactions : Hydrogen bonding (C–H···O) and π-stacking stabilize the crystal lattice, affecting solubility and melting points .
    Combining XRD with Hirshfeld surface analysis quantifies intermolecular contacts, while electrostatic potential maps (from DFT) highlight regions prone to electrophilic attack .

Advanced: How do electronic effects of substituents (chloro, nitro groups) influence the antimicrobial efficacy of this compound?

Answer:
The nitro group at the 3-position and chloro at the 4-position synergistically enhance antimicrobial activity through:

  • Electron-withdrawing effects : The nitro group increases electrophilicity, promoting interactions with microbial enzymes or DNA .
  • Lipophilicity : Chloro substituents improve membrane permeability, as shown in structure-activity relationship (SAR) studies .
    Standardized protocols (e.g., agar dilution method) against S. aureus and E. coli reveal moderate inhibition (MIC ~50–100 µg/mL), with activity linked to HOMO localization on the nitro-phenyl ring .

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